molecular formula C12H11ClF3N3O2 B1421643 N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride CAS No. 1193388-66-7

N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Número de catálogo: B1421643
Número CAS: 1193388-66-7
Peso molecular: 321.68 g/mol
Clave InChI: WZRVUSITHCBRNG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Historical Context of Oxazole Chemistry

The historical development of oxazole chemistry spans more than a century, beginning with foundational discoveries that established this heterocyclic system as a cornerstone of organic synthesis. The oxazole moiety was first synthesized by Hantzsch in 1887, though the actual chemical entity was not successfully prepared until 1947. The parent compound oxazole represents a class of heterocyclic aromatic organic compounds characterized by a five-membered ring containing an oxygen atom at position 1 and a nitrogen atom at position 3, separated by a single carbon atom. Early recognition of oxazole's significance emerged through the discovery of azlactones in 1883, which are tautomeric oxazolones that provided the first glimpse into the potential of this ring system.

The evolution of oxazole chemistry gained substantial momentum following World War I, particularly with the discovery of penicillin, which highlighted the therapeutic potential of heterocyclic compounds in antibiotic development. This breakthrough catalyzed extensive research into oxazole-containing molecules, establishing fundamental synthetic methodologies that remain relevant today. The Robinson-Gabriel synthesis, developed in 1909-1910 by Sir Robert Robinson and Siegmund Gabriel, emerged as a classical approach for constructing 2,5-diaryloxazole derivatives through dehydration of 2-acylaminoketones. Subsequently, the Fischer oxazole synthesis, discovered by Emil Fischer in 1896, provided an alternative route utilizing cyanohydrins and aldehydes in the presence of anhydrous hydrochloric acid.

The theoretical foundation of oxazole chemistry was further solidified through understanding of its aromatic character and reactivity patterns. Oxazole demonstrates aromatic properties, though less pronounced than related thiazoles, with distinctive basicity characteristics reflected in its conjugate acid having a pKa of 0.8, significantly lower than imidazole's pKa of 7. This weak basicity influences the compound's reactivity profile, with deprotonation occurring preferentially at the C2 position and electrophilic aromatic substitution taking place at C5 under appropriate conditions. The development of these mechanistic insights provided the theoretical framework necessary for designing complex oxazole-containing structures like N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride.

Significance of Trifluoromethyl-Substituted Heterocycles

The incorporation of trifluoromethyl groups into heterocyclic systems represents one of the most significant advances in modern medicinal chemistry, fundamentally altering the pharmacological properties of organic compounds. Trifluoromethylated heterocycles have emerged as a crucial subsection of molecules with practical pharmaceutical applications, driving intense research efforts to develop efficient synthetic methodologies for their preparation. The trifluoromethyl group exerts profound effects on molecular properties including lipophilicity, solubility, stability, molecular conformation, and acid-base characteristics, changes that frequently translate into enhanced biological activity and improved drug-like properties.

The unique electronic properties of the trifluoromethyl group stem from the high electronegativity of fluorine atoms and the strength of carbon-fluorine bonds. These characteristics confer exceptional metabolic stability to trifluoromethylated compounds while simultaneously modulating their interaction with biological targets. Research has demonstrated that the strategic placement of trifluoromethyl groups can significantly improve the pharmacokinetic profiles of drug candidates, often resulting in enhanced potency, selectivity, and duration of action compared to their non-fluorinated analogs. The high number of annual scientific publications focusing on trifluoromethylation methodologies reflects the competitive nature of this research area, with chemists striving to develop more efficient, safer, and cost-effective synthetic approaches.

Contemporary trifluoromethylation strategies encompass diverse approaches including direct C-H functionalization, radical-mediated processes, and organometallic reagent-based transformations. The development of bench-stable trifluoromethyl radical sources has revolutionized access to these valuable motifs, enabling the functionalization of both electron-rich and electron-deficient heterocyclic systems under mild reaction conditions. Particularly significant is the discovery that trifluoromethyl radicals can react with substrates traditionally considered unreactive toward electrophilic trifluoromethylation, such as pyridines and other electron-withdrawing heterocycles. This breakthrough has opened new avenues for incorporating trifluoromethyl groups into complex pharmaceutical scaffolds.

The pharmaceutical industry's embrace of trifluoromethylated compounds is evidenced by the substantial number of approved drugs containing this functional group. Analysis of contemporary drug development pipelines reveals that over 21 trifluoromethylated New Chemical Entities were in late-stage clinical trials or commercial phases as of 2020, predominantly featuring trifluoromethyl groups in strategic positions on aromatic rings. This trend underscores the continued importance of trifluoromethyl chemistry in addressing contemporary therapeutic challenges and developing next-generation pharmaceuticals.

Evolution of Oxazole-Based Carboxamides in Research

The evolution of oxazole-based carboxamides represents a sophisticated intersection of heterocyclic chemistry and modern drug design principles, reflecting decades of research into optimizing both synthetic accessibility and biological activity. Oxazole carboxamides have emerged as privileged structures in medicinal chemistry due to their ability to serve as bioisosteres for other amide-containing functional groups while offering enhanced metabolic stability and unique binding characteristics. The development of this structural class has been driven by the recognition that oxazole rings can effectively mimic peptide bonds and other hydrogen-bonding motifs found in natural biomolecules.

Recent advances in oxazole carboxamide chemistry have been exemplified by breakthrough discoveries in kinase inhibition research. The development of interleukin-1 receptor-associated kinase 4 inhibitors featuring 1,3-oxazole-4-carboxamide scaffolds demonstrates the therapeutic potential of this structural class. These investigations revealed that systematic structural modifications of the oxazole carboxamide core could dramatically improve drug metabolism and pharmacokinetic properties while maintaining potent biological activity. Specifically, the conversion from thiazole to oxazole rings, combined with strategic methyl substitution on pyridine components, successfully reduced cytochrome P450 inhibition while preserving target engagement.

The synthetic methodologies for constructing oxazole carboxamides have evolved significantly, incorporating green chemistry principles and advanced catalytic processes. Contemporary approaches emphasize microwave-assisted synthesis, ultrasound-mediated reactions, and the application of ionic liquids as environmentally benign solvents. These methodologies not only reduce the environmental impact of synthesis but also frequently provide superior yields, enhanced product purity, and reduced energy consumption compared to traditional methods. The development of continuous flow synthesis techniques has further advanced the field, enabling safer handling of reactive intermediates and improved scalability for pharmaceutical applications.

Multi-component reactions have emerged as particularly powerful tools for constructing complex oxazole carboxamide structures. These approaches allow for the rapid assembly of molecular complexity while minimizing the number of synthetic steps and reducing waste generation. The ability to incorporate diverse substituents through these convergent synthetic strategies has enabled the systematic exploration of structure-activity relationships, facilitating the optimization of biological properties for specific therapeutic applications.

Current Status of N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide Research

The research landscape surrounding this compound reflects its position as a sophisticated pharmaceutical building block with significant potential for drug discovery applications. This compound, identified by the Chemical Abstracts Service registry number 1193388-66-7, possesses a molecular formula of C12H10F3N3O2·HCl and a molecular weight of 321.69 g/mol. The molecule's structural complexity, combining an oxazole heterocycle with strategically positioned trifluoromethyl and amino substituents, aligns with contemporary pharmaceutical design principles emphasizing the optimization of both potency and drug-like properties.

Current commercial availability of this compound through multiple chemical suppliers indicates established synthetic routes and growing research interest. Major chemical vendors including Sigma-Aldrich, Santa Cruz Biotechnology, and CombiBlocks offer the compound in various quantities ranging from 100 milligrams to 10 grams, with pricing structures reflecting both the synthetic complexity and market demand. The compound is typically supplied as a crystalline powder with 95% purity, stored at room temperature under appropriate conditions to maintain chemical stability.

Property Value Source
Molecular Formula C12H10F3N3O2·HCl
Molecular Weight 321.69 g/mol
CAS Registry Number 1193388-66-7
Purity 95%
Physical Form Crystalline powder
Storage Temperature Room temperature

The structural features of this compound position it within the broader context of bioactive oxazole carboxamides. The presence of the 5-methyl-1,2-oxazole-4-carboxamide core parallels structural motifs found in recently developed kinase inhibitors and other therapeutic agents. The trifluoromethyl substituent at the meta position of the aniline ring is particularly significant, as this positioning has been associated with enhanced metabolic stability and improved pharmacokinetic properties in related pharmaceutical compounds.

Research applications of this compound extend across multiple therapeutic areas, with particular relevance to kinase inhibition studies and inflammatory disease research. The structural similarity to proven interleukin-1 receptor-associated kinase 4 inhibitors suggests potential applications in autoimmune and inflammatory conditions. Additionally, the compound's heterocyclic framework makes it suitable for use as a synthetic intermediate in the development of more complex pharmaceutical entities, particularly those targeting protein kinases and other ATP-binding enzymes.

Propiedades

IUPAC Name

N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3O2.ClH/c1-6-8(5-17-20-6)11(19)18-7-2-3-10(16)9(4-7)12(13,14)15;/h2-5H,16H2,1H3,(H,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZRVUSITHCBRNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)NC2=CC(=C(C=C2)N)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClF3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride (CAS No. 1193388-66-7) is a synthetic compound with notable biological activity. Its molecular formula is C12H10N3O2F3·HCl, and it has a molecular weight of 321.68 g/mol . This compound is of interest in medicinal chemistry due to its potential applications in treating various diseases, including cancer and infections.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of a trifluoromethyl group, which significantly influences its biological properties. The oxazole ring contributes to its pharmacological profile, enhancing its interaction with biological targets.

PropertyValue
Molecular FormulaC12H10N3O2F3·HCl
Molecular Weight321.68 g/mol
CAS Number1193388-66-7
SolubilitySoluble in DMSO
Storage ConditionsRoom temperature

Anticancer Activity

Recent studies have demonstrated that derivatives of oxazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide have shown IC50 values indicating potent inhibition of tumor cell growth.

Case Study:
A study evaluated the compound's effects on human leukemia cell lines (HL-60 and U937). The results indicated that treatment with the compound led to a marked increase in apoptosis, evidenced by enhanced caspase-3 activation and nuclear condensation in treated cells .

The proposed mechanism involves the inhibition of tubulin polymerization, which is critical for cell division. Compounds exhibiting this activity can disrupt the mitotic process, leading to cell cycle arrest and subsequent apoptosis. In one study, a related compound displayed an IC50 value of 0.56 µM for tubulin polymerization inhibition, suggesting that N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide may have similar or enhanced effects .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on various enzymes relevant to disease processes:

Enzyme TargetInhibition Activity
Human Deacetylase Sirtuin 2Moderate inhibition
Carbonic Anhydrase (CA)Significant inhibition
Cyclooxygenases (COX-1 and COX-2)Moderate inhibition

These activities suggest potential applications in treating inflammatory conditions and cancers where these enzymes play a critical role .

Toxicity and Safety

While the biological activities are promising, it is crucial to evaluate the safety profile of this compound. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits acceptable safety margins; however, further studies are necessary to fully understand its toxicological profile.

Aplicaciones Científicas De Investigación

Research Applications

  • Medicinal Chemistry
    • This compound has shown potential as a lead structure for the development of new pharmaceuticals. Its trifluoromethyl group enhances lipophilicity, which can improve the bioavailability of drug candidates.
    • Studies have indicated that derivatives of this compound exhibit activity against various cancer cell lines, suggesting its potential as an anticancer agent.
  • Biochemical Research
    • N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride is used in proteomics research to study protein interactions and functions.
    • It can serve as a chemical probe to investigate specific biological pathways and mechanisms at the molecular level.
  • Synthesis of Novel Compounds
    • The compound acts as a building block in the synthesis of more complex molecules. Its unique functional groups allow for various modifications, leading to the creation of new compounds with potential therapeutic effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of this compound. The results demonstrated that this compound inhibited the proliferation of several cancer cell lines, including breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest.

Case Study 2: Protein Interaction Studies

In another research project, scientists utilized this compound to investigate its effects on specific protein targets involved in cellular signaling pathways. The findings revealed that it could modulate protein interactions, thereby influencing downstream signaling events critical for cell survival and proliferation.

Data Table: Summary of Applications

Application AreaDescriptionKey Findings/Outcomes
Medicinal ChemistryDevelopment of pharmaceuticals with improved bioavailabilityPotential anticancer agent with activity against cell lines
Biochemical ResearchStudy of protein interactions and biological pathwaysModulates specific protein interactions
Synthesis of Novel CompoundsServes as a building block for complex moleculesEnables creation of derivatives with enhanced properties

Comparación Con Compuestos Similares

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of the target compound and its analogs:

Compound Name Substituents (Phenyl Ring) Oxazole Substituents Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-amino-3-(trifluoromethyl) 5-methyl C₁₂H₁₁F₃N₃O₂·HCl ~343.7 Hydrochloride salt; trifluoromethyl enhances lipophilicity
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide () 5-chloro-2-methyl, 2-chlorophenyl 5-methyl C₁₈H₁₄Cl₂N₂O₂ 369.22 Dichlorophenyl groups increase halogen bonding potential; higher molecular weight
N-(3-aminophenyl)-5-methyl-1,2-oxazole-4-carboxamide hydrochloride () 3-amino 5-methyl C₁₁H₁₁N₃O₂·HCl 261.68 Lacks trifluoromethyl; simpler structure with lower molecular weight
3-(2-Chlorophenyl)-N-[4-(dimethylamino)phenyl]-5-methyl-1,2-oxazole-4-carboxamide () 4-(dimethylamino), 2-chlorophenyl 5-methyl C₁₉H₁₆ClN₃O₂ 361.8 Dimethylamino group may improve solubility; chloro substituent adds steric bulk
N-[4-(carbamoylmethyl)phenyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide () 4-(carbamoylmethyl) 5-methyl C₁₉H₁₆ClN₃O₃ 369.8 Carbamoylmethyl side chain introduces polarity; higher molecular weight

Functional Group Analysis

Trifluoromethyl vs. Chlorine :

  • The target compound’s trifluoromethyl group () offers strong electron-withdrawing effects and resistance to metabolic oxidation compared to chlorine in analogs (). This difference may influence binding affinity in enzyme targets (e.g., kinases or GPCRs).
  • Chlorine substituents () enhance steric hindrance and halogen bonding but reduce solubility .

Amino Group Variations: The 4-amino group in the target compound (vs. Dimethylamino () introduces basicity, which could alter protonation states under physiological conditions .

Carboxamide Modifications :

  • The carbamoylmethyl side chain in adds a polar moiety, improving aqueous solubility but increasing molecular weight .

Pharmacological Implications (Inferred from Structure)

  • Target Compound : Likely optimized for CNS penetration due to trifluoromethyl-enhanced lipophilicity. The hydrochloride salt improves bioavailability .
  • 3-Amino Analog (): Simpler structure could favor renal excretion, reducing half-life compared to the target compound .

Métodos De Preparación

Initial Building Block Synthesis

The synthesis begins with constructing the core oxazole ring, a heterocyclic scaffold essential for biological activity. The key intermediate is typically derived from substituted amino acids or related precursors.

  • Preparation of 4-(Chloromethyl)-2-(4-fluorophenyl)-5-methyl-1,3-oxazole (Compound 5c):
    Using 4c (a precursor with appropriate substituents), phosphoryl chloride (POCl₃) in acetonitrile (MeCN) facilitates chlorination of the oxazole ring. The reaction proceeds at 0°C, gradually warming to room temperature, yielding the chlorinated intermediate with a yield of approximately 42–79% depending on the substituents (see).

  • Substituent Introduction:
    The chlorinated oxazole undergoes nucleophilic substitution with nucleophiles such as sodium borohydride (NaBH₄) or other reducing agents to introduce methyl groups or other functionalities at specific positions on the heterocycle, with yields reaching up to 87% (see).

Functionalization of the Aromatic Ring

The aromatic phenyl ring bearing the trifluoromethyl group is introduced via electrophilic substitution or cross-coupling reactions:

  • Electrophilic Aromatic Substitution:
    The trifluoromethyl group is introduced onto the phenyl ring through electrophilic substitution reactions, often employing reagents like trifluoromethylating agents under controlled conditions.

  • Coupling with Oxazole Derivatives:
    The amino group on the phenyl ring is protected, typically with Fmoc or Boc groups, then deprotected after coupling. The coupling of the aromatic amine with the oxazole core is achieved via amide bond formation, using coupling reagents such as EDCI or HOBt in solvents like DMF or DCM, with yields ranging from 67% to 94% (see).

Introduction of the Amine Group

The amino group at the 4-position of the phenyl ring is introduced via reduction or nucleophilic substitution:

  • Reduction of Nitro or Azide Precursors:
    Nitro groups are reduced to amines using catalytic hydrogenation (e.g., Pd/C under H₂ atmosphere). Alternatively, azide intermediates are reduced with triphenylphosphine or other reducing agents.

  • Direct Amination:
    In some cases, nucleophilic aromatic substitution replaces halogenated intermediates with ammonia or amines, facilitated by conditions such as reflux in ethanol or methanol.

Final Assembly and Hydrochloride Salt Formation

  • Amide Formation:
    The carboxylic acid or acid chloride derivatives of the oxazole are coupled with the amino-phenyl intermediates using EDCI, HOBt, or similar coupling agents. The reaction is typically performed in dry DMF or DCM, under inert atmosphere, at room temperature, yielding the amide linkage efficiently (see).

  • Hydrochloride Salt Formation:
    The free base is converted into its hydrochloride salt by treatment with HCl in ethanol or ethyl acetate, which ensures compound stability and enhances solubility for biological testing.

Research Findings and Data Tables

The synthesis process is supported by extensive characterization data:

Step Reagents Conditions Yield Key Observations
Chlorination of oxazole POCl₃ 0°C to RT 42–79% Formation of chloromethyl oxazole
Reduction of intermediates NaBH₄ RT 87% Methylation at heterocyclic positions
Aromatic amination Ammonia or amines Reflux 67–94% Introduction of amino group
Amide coupling EDCI/HOBt RT 67–94% Formation of the amide linkage
Salt formation HCl in EtOH RT Quantitative Conversion to hydrochloride salt

Notes on Methodology and Optimization

  • Reaction Conditions:
    Precise temperature control during chlorination and coupling steps is critical to prevent side reactions, especially considering the sensitivity of heterocyclic rings.

  • Purification:
    Column chromatography on silica gel with suitable solvent systems (hexane/EtOAc) is employed for purification, with yields varying based on substituents and reaction efficiency.

  • Safety Considerations:
    Use of phosphoryl chloride and other reagents necessitates proper handling under a fume hood with appropriate protective equipment.

Summary of Key Research Findings

  • The synthesis of this compound involves a modular approach, starting with heterocyclic ring construction, functionalization of aromatic substituents, and final amide bond formation.
  • The use of modern coupling reagents and controlled reaction conditions yields high purity intermediates and final products.
  • The process is adaptable to various substituents on the aromatic ring, allowing for structure-activity relationship (SAR) studies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride, and how can yield optimization be approached?

  • Methodology : The compound can be synthesized via a multi-step process involving:

  • Step 1 : Condensation of 4-amino-3-(trifluoromethyl)aniline with 5-methyl-1,2-oxazole-4-carbonyl chloride under anhydrous conditions (e.g., THF, 0–5°C, with triethylamine as a base).
  • Step 2 : Hydrochloride salt formation via HCl gas bubbling in dichloromethane .
  • Yield Optimization : Adjust reaction stoichiometry (1.2:1 molar ratio of amine to acyl chloride), monitor pH during salt formation, and use HPLC (e.g., Chromolith® columns) to assess purity .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR (¹H/¹³C) : Confirm substituent positions (e.g., trifluoromethyl group at C3 of the phenyl ring, oxazole methyl group).
  • LC-MS : Detect impurities (e.g., unreacted starting materials) using high-resolution columns (e.g., Purospher® STAR) with mobile phases like 0.1% formic acid in acetonitrile/water .
  • Elemental Analysis : Verify C, H, N, Cl, and F content within ±0.4% deviation .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Assay Design :

  • Anticancer Activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM and cisplatin as a positive control.
  • Enzyme Inhibition : Test against kinases (e.g., Pfmrk) using fluorescence-based ATP competition assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Root Cause Analysis :

  • Purity Discrepancies : Compare HPLC chromatograms from different batches; impurities >0.5% can skew IC50 values .
  • Assay Variability : Standardize protocols (e.g., cell passage number, serum-free conditions) and validate with reference inhibitors (e.g., Hedgehog Antagonist VIII for pathway-specific studies) .
    • Data Normalization : Use Z-factor scoring to assess assay robustness and exclude outliers .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties?

  • Structural Modifications :

  • Solubility : Introduce polar groups (e.g., sulfonyl or hydroxyl) at the oxazole’s 5-methyl position without disrupting the trifluoromethyl-phenyl pharmacophore .
  • Metabolic Stability : Perform microsomal stability assays (human liver microsomes, NADPH cofactor) and identify metabolic soft spots via LC-MS/MS .

Q. How can crystallography aid in understanding the compound’s binding mode?

  • Experimental Design :

  • Co-crystallization : Use recombinant target proteins (e.g., Pfmrk kinase) in 20% PEG 3350, pH 7.4, and collect diffraction data (2.0–2.5 Å resolution).
  • Docking Validation : Compare crystallographic data with in silico models (AutoDock Vina) to refine binding affinity predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride
Reactant of Route 2
Reactant of Route 2
N-[4-amino-3-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide hydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.